molecular formula C9H10ClF2N B12307210 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12307210
M. Wt: 205.63 g/mol
InChI Key: WTXYKXBHDMJYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClF2N. It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 2,4-difluorophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2,4-difluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorophenyl)cyclopropan-1-amine: A similar compound with fluorine atoms at different positions on the phenyl ring.

    2-(2,4-Dichlorophenyl)cyclopropan-1-amine: A compound with chlorine atoms instead of fluorine.

    2-(2,4-Difluorophenyl)cyclopropan-1-ol: An alcohol derivative of the compound.

Uniqueness

2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

2-(2,4-difluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H

InChI Key

WTXYKXBHDMJYAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=C(C=C(C=C2)F)F.Cl

Origin of Product

United States

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